![molecular formula C23H27N3O6 B10850253 N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide is an organic compound known for its unique structure and versatility in scientific research. This compound features a complex molecular framework comprising a benzodioxole ring, nitro group, and tert-butyl substituents, making it intriguing for a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. A common route includes the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 6-nitro-1,3-benzodioxole-5-carboxamide. The reaction is often conducted in an aprotic solvent such as dichloromethane, under basic conditions, with catalysts like pyridine to facilitate the formation of the Schiff base.
Industrial Production Methods
While lab-scale synthesis is common, industrial production would require optimization for cost and efficiency. This might involve scaling up the reaction, using continuous flow reactors, and employing greener solvents to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under mild conditions to form quinones.
Reduction: The nitro group can be selectively reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution due to its electron-rich nature.
Common Reagents and Conditions
Oxidation Reactions: Reagents like potassium permanganate or chromic acid.
Reduction Reactions: Reagents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride.
Substitution Reactions: Conditions may involve Lewis acids like aluminum chloride in aromatic substitution reactions.
Major Products
Oxidation Products: Quinones, which can be further functionalized.
Reduction Products: Amino derivatives.
Substitution Products: Various aromatic derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide finds diverse applications:
Chemistry: Utilized as a ligand in coordination chemistry, forming complexes with metals.
Biology: Acts as a potential antioxidant due to its phenolic structure.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in material science for the development of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of this compound is multifaceted:
Antioxidant Activity: The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: Its structure allows it to inhibit specific enzymes, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide: Similar structure with different stereochemistry.
2,4-Ditert-butylphenol: Shares the tert-butylphenol moiety.
6-Nitro-1,3-benzodioxole-5-carboxamide: Contains the benzodioxole and nitro functionalities.
Uniqueness
What sets N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide apart is its combination of steric bulk, electron-donating and -withdrawing groups, and potential for forming a variety of derivatives, making it highly versatile in different scientific domains.
Eigenschaften
Molekularformel |
C23H27N3O6 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H27N3O6/c1-22(2,3)15-7-13(8-16(20(15)27)23(4,5)6)11-24-25-21(28)14-9-18-19(32-12-31-18)10-17(14)26(29)30/h7-11,27H,12H2,1-6H3,(H,25,28)/b24-11- |
InChI-Schlüssel |
XEYZVZBNMMRXSN-MYKKPKGFSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\NC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)
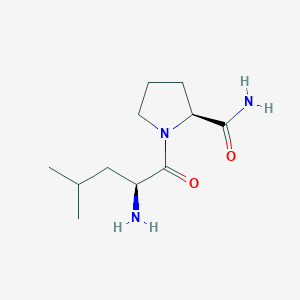
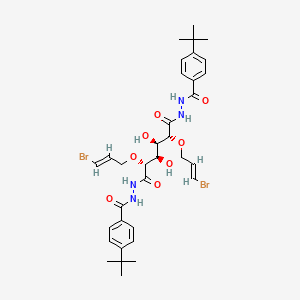
![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
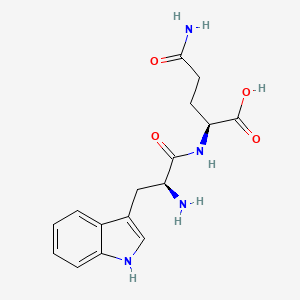
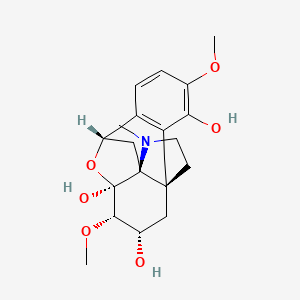

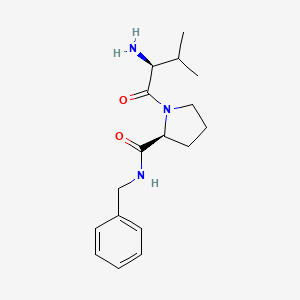
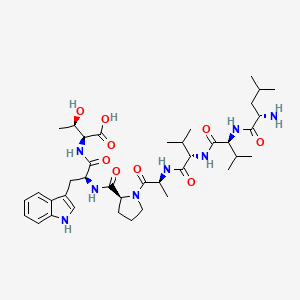
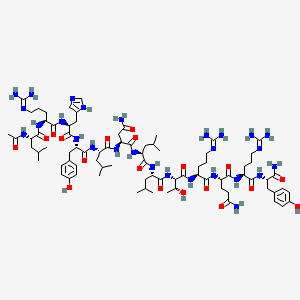
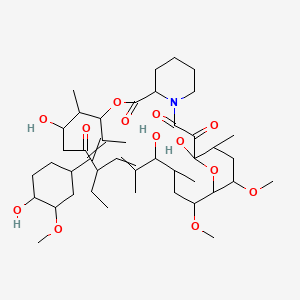
![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)

![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)
